2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyridinyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.
Amination and methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-4-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Uniqueness
The uniqueness of 2-[(2-methoxyphenyl)amino]-8-methyl-4-(pyridin-3-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridinyl group and the presence of the methoxyphenyl and amino groups contribute to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C19H18N6O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-(2-methoxyanilino)-8-methyl-4-pyridin-3-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H18N6O2/c1-12-10-16(26)25-17(13-6-5-9-20-11-13)23-18(24-19(25)21-12)22-14-7-3-4-8-15(14)27-2/h3-11,17H,1-2H3,(H2,21,22,23,24) |
InChI Key |
YCYHVDMYGGMKNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=CC=C3OC)C4=CN=CC=C4 |
Origin of Product |
United States |
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